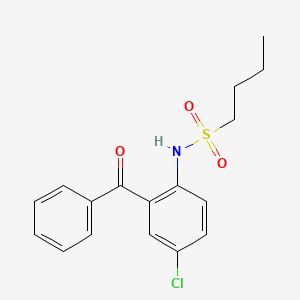

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGQVHGBAPUGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS 392305-35-0)

This guide provides a comprehensive technical overview of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a compound of interest for researchers and professionals in drug development. Drawing from established principles in medicinal chemistry and organic synthesis, this document outlines the core properties, a proposed synthetic route, and potential avenues for biological evaluation.

Core Molecular Attributes

This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure incorporates a benzophenone moiety, a halogenated phenyl ring, and a butane-1-sulfonamide group. These features suggest potential for diverse chemical interactions and biological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 392305-35-0 | [1][2] |

| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][2] |

| Molecular Weight | 351.85 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | White to yellow solid | Vendor Data |

| LogP (Predicted) | 5.27 | [1] |

| pKa (Predicted) | 6.97 ± 0.10 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 7 | [2] |

Structural Representation

The chemical structure of this compound is fundamental to understanding its potential interactions.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar documented syntheses. [3]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous pyridine (10-20 mL).

-

Reagent Addition: To the stirred solution, add butane-1-sulfonyl chloride (1.1 eq) dropwise at room temperature. The addition should be performed carefully to control any exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to 50-60 °C to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the benzoyl and chlorophenyl rings, the protons of the butane chain, and a singlet for the N-H proton of the sulfonamide group.

-

¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the benzophenone moiety. [4]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the sulfonamide, the C=O stretching of the ketone, and the S=O stretching of the sulfonyl group. [4]* Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. [4]

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water.

-

Elemental Analysis: Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₁₇H₁₈ClNO₃S.

Potential Biological and Pharmacological Significance

The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, and anti-inflammatory drugs. [5]The presence of the benzophenone scaffold, also found in various biologically active molecules, further suggests that this compound could exhibit interesting pharmacological properties.

Postulated Mechanism of Action

Based on the general mechanism of sulfonamide drugs, one could hypothesize that this compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. [6]This inhibition would disrupt the bacterial metabolic pathway, leading to a bacteriostatic effect.

Proposed In Vitro Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays are recommended.

A standard protocol to assess the antibacterial efficacy of the compound. [7]

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.

-

Broth Microdilution Method:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling sulfonamide derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a framework for its analytical and biological characterization. The proposed protocols, grounded in established scientific principles, offer a clear path for researchers to synthesize and evaluate this compound, potentially uncovering novel therapeutic applications.

References

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

-

Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

butane-1-sulfonamide | CAS#:3144-04-5 | Chemsrc. Chemsrc.com. Available at: [Link]

-

CAS#:392305-35-0 | this compound | Chemsrc. Chemsrc.com. Available at: [Link]

-

The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

-

(PDF) Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available at: [Link]

-

(PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. Available at: [Link]

-

N-(2-benzoyl-4-chlorophenyl)-2-methylpropanamide | C17H16ClNO2 | CID 769984. PubChem. Available at: [Link]

-

N-(2-benzoyl-4-chlorophenyl)methanesulfonamide (C14H12ClNO3S). PubChemLite. Available at: [Link]

-

Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. EMBL-EBI. Available at: [Link]

-

Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. PubChem. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

Sources

- 1. CAS#:392305-35-0 | this compound | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide as a Modulator of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, an analysis of its structural components—a sulfonamide group linked to a benzoyl-chlorophenyl moiety—provides a strong basis for postulating its biological activity. This guide synthesizes information on the known activities of structurally related compounds to propose a scientifically grounded hypothesis: that this compound functions as an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, thereby inducing apoptosis. This document will delve into the intricacies of the Bcl-2-mediated apoptotic pathway, outline the established mechanisms of known Bcl-2 inhibitors, and provide detailed experimental protocols to validate this hypothesis for the compound .

Introduction: The Apoptotic Machinery and the Central Role of the Bcl-2 Family

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where cancer cells evade this process to enable their survival and proliferation.[2][3] The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which act as a critical checkpoint for cell death.[4][5][6]

The Bcl-2 family comprises both anti-apoptotic (pro-survival) and pro-apoptotic members.[1][4]

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A-1 prevent apoptosis by sequestering their pro-apoptotic counterparts.[7][8]

-

Pro-apoptotic proteins:

-

Effectors: Bax and Bak, when activated, oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2] This releases cytochrome c and other apoptogenic factors into the cytoplasm, initiating the caspase cascade and executing cell death.[1][6]

-

BH3-only proteins: These proteins (e.g., Bim, Bid, Bad, Puma, Noxa) act as sensors of cellular stress and initiators of apoptosis.[4][9] They either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.[6]

-

In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism, making them attractive targets for therapeutic intervention.[3][10]

Postulated Mechanism of Action: Inhibition of Bcl-2 Family Proteins

Based on its chemical structure, we hypothesize that this compound acts as a BH3 mimetic . BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins.[11] They bind to the hydrophobic BH3-binding groove on anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins.[7] This leads to the activation of Bax and Bak, subsequent MOMP, and induction of apoptosis.[6]

The rationale for this hypothesis is twofold:

-

Sulfonamide Moiety: While traditionally known for their antibacterial properties through the inhibition of folic acid synthesis[12][13][14], novel sulfonamide derivatives have demonstrated significant anticancer activity.[15][16][17] Some have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors[18], while others are being explored for their pro-apoptotic potential.

-

Benzoyl-chlorophenyl Core: This structural motif is present in numerous biologically active compounds, including kinase inhibitors and other anticancer agents. The aromatic rings and the electronegative chlorine atom can facilitate interactions with protein binding pockets.

The proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features strongly suggest a role as a modulator of the intrinsic apoptotic pathway. The hypothesis that it functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins, provides a robust framework for future investigation. The experimental protocols detailed in this guide offer a clear path to validating this proposed mechanism and elucidating the therapeutic potential of this compound.

References

- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.

- Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins.

- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.

- Bcl-2 family - Wikipedia.

- Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC - PubMed Central.

- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.

- Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - NIH.

- Mitochondrial signaling in cell death via the Bcl-2 family - PMC - PubMed Central.

- Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - MDPI.

- Bcl-2 Inhibitor Review - Apoptosis - Selleck Chemicals.

- Bcl-2 - Wikipedia.

- Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy.

- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC.

- BCL2 Biological Pathways Reviews | Oncology.

- Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy.

- In vitro assays for evaluating BCL-2 activity a Cytochrome c release... - ResearchGate.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH.

- Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine - PubMed.

- In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives - Iraqi Journal of Pharmaceutical Sciences.

- STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed.

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI.

Sources

- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 11. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 14. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. Capitalizing on the well-documented and diverse bioactivity of the sulfonamide moiety, this document outlines a strategic, multi-pronged approach for target discovery and characterization. We will explore both hypothesis-driven investigations into established sulfonamide-sensitive enzyme families and unbiased, discovery-oriented proteomic techniques. Detailed, field-proven experimental protocols are provided for enzymatic assays, affinity-based target capture, and cellular target engagement verification, underpinned by a rationale grounded in established biochemical principles. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Sulfonamide Scaffold as a Privileged Pharmacophore

This compound is a synthetic compound featuring a core sulfonamide functional group. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] This versatility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds and coordinate with metal ions within enzyme active sites.[2]

Given the limited specific literature on this compound, a logical starting point for target identification is to investigate protein families known to be modulated by other sulfonamide-containing molecules. This guide will focus on three prominent enzyme classes: Carbonic Anhydrases (CAs), Cholinesterases (ChEs), and Matrix Metalloproteinases (MMPs), alongside the canonical antibacterial target, dihydropteroate synthase (DHPS). Furthermore, we will detail powerful unbiased methods for novel target discovery.

Hypothesis-Driven Target Identification: Screening Against Known Sulfonamide-Responsive Enzyme Families

A rational and cost-effective initial approach is to screen the compound against enzymes that are well-established targets of sulfonamide derivatives.

Carbonic Anhydrases (CAs)

Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Sulfonamides are classic inhibitors of CAs, with the sulfonamide group coordinating to the catalytic zinc ion.[2][3] CA inhibitors are used to treat glaucoma, epilepsy, and have potential as anticancer agents.[2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric methods.[2][4][5]

Principle: The esterase activity of CA is utilized to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase II (hCA II) in cold Assay Buffer. Store in aliquots at -20°C.

-

CA Working Solution: Dilute the stock solution to 20 units/mL in cold Assay Buffer immediately before use.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.

-

Test Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions to determine IC50 values.

-

Positive Control: A known CA inhibitor like Acetazolamide (2 mM stock in DMSO).[4]

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound dilutions, positive control, or DMSO (for the maximum activity control) to the appropriate wells.

-

To initiate the pre-incubation, add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Expected Outcome: This assay will determine if this compound inhibits carbonic anhydrase activity and provide a quantitative measure of its potency (IC50).

Cholinesterases (AChE and BChE)

Rationale: Some sulfonamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6][7] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method.[1][6][8][9]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is detected at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Working Solution: Prepare a working solution of AChE (e.g., from electric eel) at 0.2 U/mL in Assay Buffer.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

ATCh Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.

-

Test Compound Stock: 10 mM stock in DMSO, with serial dilutions.

-

Positive Control: A known AChE inhibitor like Donepezil or Galantamine.

-

-

Assay Procedure (96-well plate format, 200 µL final volume):

-

To each well, add 130 µL of Assay Buffer.

-

Add 10 µL of the test compound dilutions, positive control, or DMSO vehicle.

-

Add 20 µL of DTNB Solution.

-

Add 20 µL of AChE Working Solution (except for the blank wells).

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of ATCh Solution.

-

Measure the absorbance at 412 nm every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rates and percentage of inhibition as described for the CA assay.

-

Determine the IC50 value from the dose-response curve.

-

Expected Outcome: This assay will reveal any inhibitory activity of the compound against AChE, which could suggest a potential role in modulating cholinergic pathways.

Matrix Metalloproteinases (MMPs)

Rationale: MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer and arthritis.[10] The sulfonamide group can act as a zinc-binding group, making MMPs plausible targets.

Experimental Protocol: Fluorometric MMP Inhibition Assay

This protocol uses a fluorescence resonance energy transfer (FRET) substrate.[11][12][13]

Principle: A FRET-based peptide substrate is cleaved by an active MMP, separating a fluorescent donor from a quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage and the subsequent increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

MMP Assay Buffer: Typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35.

-

Active MMP Enzyme: Recombinant human MMP (e.g., MMP-9) reconstituted in assay buffer.

-

FRET Substrate: A specific FRET substrate for the chosen MMP, diluted in assay buffer.

-

Test Compound Stock: 10 mM stock in DMSO, with serial dilutions.

-

Positive Control: A broad-spectrum MMP inhibitor like GM6001 (Ilomastat).[11]

-

-

Assay Procedure (96-well black plate format):

-

Add 50 µL of diluted active MMP enzyme to each well.

-

Add 50 µL of the test compound dilutions, positive control, or DMSO vehicle.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 100 µL of the FRET substrate solution.

-

Measure fluorescence (e.g., Ex/Em = 325/393 nm for a Mca/Dnp FRET pair) in kinetic mode at 37°C for 30-60 minutes.[12]

-

-

Data Analysis:

-

Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Expected Outcome: This assay will identify if the compound can inhibit MMP activity, suggesting potential applications in diseases characterized by excessive tissue degradation.

Unbiased Target Discovery Strategies

If hypothesis-driven screening yields no significant hits or if the goal is to discover novel targets, unbiased proteomic approaches are necessary.

Affinity Chromatography-Mass Spectrometry (AP-MS)

Rationale: AP-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[14][15] It involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.

Experimental Workflow: AP-MS

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker at a position non-essential for its activity, which is then covalently attached to a solid support (e.g., agarose beads).

-

Protein Extraction: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial to identify non-specific binders.

-

Washing: Thoroughly wash the beads with buffer to remove proteins that are not specifically bound to the immobilized compound.

-

Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Data Analysis: Use proteomic software to identify the proteins. True binding partners should be significantly enriched in the sample incubated with the compound-conjugated beads compared to the control beads.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a label-free method that assesses target engagement in a cellular environment.[16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][19]

Experimental Workflow: CETSA

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction using methods like Western blotting or, for a proteome-wide approach, mass spectrometry (MS-CETSA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[19][20]

Target Validation and Data Interpretation

Quantitative Data Summary:

The results from enzymatic assays should be summarized to compare the potency of the compound against different targets.

| Target Enzyme | Compound | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] | Inhibition Type |

| hCA II | This compound | 85 | 42 | Competitive |

| AChE | This compound | >10,000 | N/A | No Inhibition |

| MMP-9 | This compound | 450 | 220 | Competitive |

| hCA II | Acetazolamide (Control) | 12 | 6 | Competitive |

| MMP-9 | GM6001 (Control) | 25 | 12 | Competitive |

Interpretation:

-

Enzymatic Assays: A low IC50 or Ki value indicates potent inhibition. The type of inhibition (e.g., competitive, non-competitive) provides insight into the compound's mechanism of action.[21]

-

AP-MS: Candidate proteins should be significantly enriched over the control. It is critical to perform secondary validation assays (e.g., CETSA, direct enzyme assays) to confirm these hits and rule out false positives.

-

CETSA: A clear thermal shift provides strong evidence of target engagement within the complex milieu of a living cell, which is a crucial step in target validation.[22][23]

Conclusion

The identification of biological targets for this compound requires a systematic and multi-faceted approach. By leveraging the known pharmacology of the sulfonamide scaffold, researchers can efficiently screen for activity against high-probability enzyme families. Concurrently, employing unbiased techniques like AP-MS and CETSA opens the door to discovering novel mechanisms of action. The protocols detailed in this guide provide a robust framework for elucidating the molecular targets of this compound, a critical step in advancing its potential development as a therapeutic agent or a chemical probe. Each described protocol is a self-validating system, designed to generate reproducible and trustworthy data, thereby upholding the highest standards of scientific integrity.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Inestrosa, N. C., & Alarcón, R. (2007). Sulfonamide derivatives as a new class of cholinesterase inhibitors for the treatment of Alzheimer's disease. Current Pharmaceutical Design, 13(6), 635-644. [Link]

-

Akıncıoğlu, A., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6706-6721. [Link]

-

Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]

-

Ziegler, S., et al. (2013). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 5(13), 1527-1547. [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol. [Link]

-

Zhou, Y., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. IntechOpen. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]

-

Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

-

Liu, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(19), 6296. [Link]

-

Maren, T. H. (1990). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Drug Metabolism and Disposition, 18(1), 1-5. [Link]

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) Protocol. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Clark, I. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols. Humana Press. [Link]

-

Al-Ali, H. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-789. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Sygnature Discovery. (n.d.). Target Validation. [Link]

-

Gao, F., et al. (2007). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Analytical Chemistry, 37(1), 53-73. [Link]

-

Agilent Technologies. (2022). Target Identification and Validation with Cellular Metabolism [Video]. YouTube. [Link]

-

Leavens, W. J., & Glick, G. D. (2003). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. Defence Research and Development Canada-Suffield. [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. [Link]

-

Rivera, G., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 16(7), 1014. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Pelago Bioscience. (n.d.). CETSA. [Link]

-

Liau, B. B., & Crews, C. M. (2017). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 1491, 135-147. [Link]

-

Fu, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

-

Walcarius, A., & Lates, V. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

-

Johnson, M. E., & Johnson, R. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 136-143. [Link]

-

Piacenza, K. B. S., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 20-31. [Link]

-

H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2269-2280. [Link]

-

Yasmin, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Scientific Reports, 14(1), 1-16. [Link]

-

Bua, S., et al. (2018). Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1026-1032. [Link]

-

Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(4), 079-083. [Link]

-

Angeli, A., et al. (2020). Graphical representation of the sulfonamide compounds exhibiting inhibitory action against human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1272-1279. [Link]

-

H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2269-2280. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. attogene.com [attogene.com]

- 10. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. CETSA [cetsa.org]

- 19. annualreviews.org [annualreviews.org]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

The Diverse Biological Landscape of N-Aryl-Sulfonyl Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl-sulfonyl derivatives represent a privileged scaffold in medicinal chemistry, underpinning a significant number of approved therapeutic agents.[1] Their remarkable versatility stems from the sulfonamide moiety's ability to engage in key hydrogen bonding interactions with various biological targets, influencing a wide array of physiological processes. This guide provides an in-depth exploration of the multifaceted biological activities of N-aryl-sulfonyl derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their prominent roles as antimicrobial, anticancer, and anti-inflammatory agents, elucidating the underlying mechanisms of action and providing field-proven experimental protocols to assess their efficacy.

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an aryl group, is a cornerstone of modern drug design.[2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability and synthetic tractability, has made it a favored component in the construction of bioactive molecules.[3] The diverse biological activities exhibited by N-aryl-sulfonyl derivatives are a testament to this versatility, with applications spanning antibacterial, anticancer, and anti-inflammatory therapies.[3] This guide will navigate the key therapeutic areas where these derivatives have made a significant impact, providing both the theoretical framework and the practical methodologies required for their evaluation.

Antimicrobial Activity: A Legacy of Combating Infections

The history of N-aryl-sulfonyl derivatives is intrinsically linked to the dawn of the antibiotic era. Sulfonamide-based drugs were among the first effective systemic antimicrobial agents. Their primary mechanism of action in bacteria involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. This metabolic disruption ultimately halts bacterial growth and proliferation.

Mechanism of Action: Targeting Folic Acid Synthesis

Bacteria synthesize folic acid, a vital cofactor for DNA and RNA synthesis, through a pathway not present in humans. This metabolic difference provides a selective target for antimicrobial agents. N-aryl-sulfonyl derivatives, structurally mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme. By blocking the synthesis of dihydropteroic acid, a precursor to folic acid, these compounds effectively starve the bacteria of essential building blocks for nucleic acid production.

Caption: Inhibition of bacterial folic acid synthesis by N-aryl-sulfonyl derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

Evaluating the antimicrobial efficacy of novel N-aryl-sulfonyl derivatives is a critical step in their development. The following protocols outline standard methods for determining their in vitro activity.

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the N-aryl-sulfonyl derivative. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[6]

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the N-aryl-sulfonyl derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to an antimicrobial agent.[7][8]

Principle: A filter paper disk impregnated with a known concentration of the N-aryl-sulfonyl derivative is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[6]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[8]

-

Disk Application: Aseptically apply a filter paper disk impregnated with a specific concentration of the N-aryl-sulfonyl derivative to the surface of the agar.

-

Incubation: Incubate the plate at the appropriate temperature and duration.

-

Reading Results: Measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone is correlated with the susceptibility of the microorganism to the compound.[7]

| Method | Type | Result | Advantages | Disadvantages |

| Broth Microdilution | Quantitative | Minimum Inhibitory Concentration (MIC) | Provides a precise measure of potency. | More labor-intensive and requires specialized equipment. |

| Disk Diffusion | Qualitative/Semi-quantitative | Zone of Inhibition Diameter | Simple, low-cost, and can test multiple compounds simultaneously. | Less precise than dilution methods. |

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

N-aryl-sulfonyl derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[9][10][11] Their efficacy often stems from their ability to target key proteins involved in cell cycle regulation, signal transduction, and angiogenesis.

Mechanisms of Action in Oncology

The anticancer properties of N-aryl-sulfonyl derivatives are diverse and can involve:

-

Carbonic Anhydrase Inhibition: Certain N-aryl-sulfonyl derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[12][13][14] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to increased extracellular acidity and reduced tumor cell proliferation and invasion.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Kinase Inhibition: The sulfonamide moiety can serve as a scaffold for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer, thereby disrupting critical signaling pathways.

-

Induction of Apoptosis: Many N-aryl-sulfonyl derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9]

Caption: Diverse anticancer mechanisms of N-aryl-sulfonyl derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cultured cells.[15][16][17][18]

Principle: The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][18] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, providing an indication of cell viability.[19]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl-sulfonyl derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.[8]

| Parameter | Description | Typical Value |

| Cell Line | Specific cancer cell line used (e.g., MCF-7, A549) | - |

| Seeding Density | Number of cells seeded per well | 5,000 - 10,000 cells/well |

| Treatment Duration | Length of time cells are exposed to the compound | 24, 48, or 72 hours |

| MTT Concentration | Final concentration of MTT in each well | 0.5 mg/mL |

| IC50 | Concentration of compound causing 50% inhibition of cell growth | Varies depending on compound and cell line |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

N-aryl-sulfonyl derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[20][21]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many N-aryl-sulfonyl derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[22][23][24] The sulfonamide moiety often plays a crucial role in binding to a specific side pocket in the COX-2 active site, contributing to its selectivity.[25]

Caption: Selective inhibition of the COX-2 enzyme by N-aryl-sulfonyl derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro COX inhibition assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes its oxidation, leading to a color change that can be measured spectrophotometrically. The inhibitory effect of the N-aryl-sulfonyl derivative is determined by the reduction in color development compared to a control without the inhibitor.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Compound Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the N-aryl-sulfonyl derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the chromogenic substrate to each well.

-

Absorbance Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the compound. Determine the IC50 value for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

| COX-1 | [Insert experimental value] | IC50 (COX-1) / IC50 (COX-2) |

| COX-2 | [Insert experimental value] |

Conclusion and Future Directions

N-aryl-sulfonyl derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their proven success in diverse therapeutic areas, coupled with their synthetic accessibility, ensures their continued relevance in drug discovery. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for this versatile scaffold holds the promise of addressing unmet medical needs and expanding the therapeutic landscape. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing these efforts and translating promising lead compounds into clinically effective drugs.

References

- A Comprehensive Review of Currently Used Methods. (n.d.). Antimicrobial Susceptibility Testing.

- Wikipedia. (n.d.). Antibiotic sensitivity testing.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- NIH. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.

- Abcam. (n.d.). MTT assay protocol.

- NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- PubMed. (n.d.). Arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I.

- Griffith Research Online. (n.d.). A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing".

- PubMed. (n.d.). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents.

- Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- ResearchGate. (2025, August 6). Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N '-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII.

- Eurasian Chemical Communications. (2023, January 3). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- NIH. (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.

- PubMed. (n.d.). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies.

- Taylor & Francis. (n.d.). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides.

- PubMed. (n.d.). Identification of N-arylsulfonylpyrimidones as Anticancer Agents.

- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.

- NIH. (n.d.). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors.

- PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- PubMed. (n.d.). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors-Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis.

- (2025, August 6). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives.

- FLORE. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of.

- PubMed Central. (n.d.). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity.

- MDPI. (n.d.). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs.

- (n.d.). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles.

- (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

- Helda - University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery.

- American Chemical Society - ACS Fall 2025. (n.d.). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds.

- ResearchGate. (n.d.). Design of N-aryl sulphonamide-quinazoline derivative 9i as an anticancer agent in this work.

- PubMed. (n.d.). Synthesis of N-arylsulfonyl DL-phenylserine Derivatives Exhibiting Anti-Inflammatory Activity in Experimental Studies.

- PubMed. (2023, July 17). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles.

- PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors.

- ResearchGate. (2025, August 6). (PDF) Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides.

- ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.

- PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- RSC Publishing. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.

- ResearchGate. (2020, October 31). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 5. integra-biosciences.com [integra-biosciences.com]

- 6. apec.org [apec.org]

- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 8. echemcom.com [echemcom.com]

- 9. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of N-arylsulfonylpyrimidones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [research-repository.griffith.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis of N-arylsulfonyl DL-phenylserine derivatives exhibiting anti-inflammatory activity in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide safety and handling protocols

An In-depth Technical Guide on the Safety and Handling of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive, site-specific risk assessment.

Executive Summary & Compound Identification

This guide provides detailed safety and handling protocols for this compound, a specialized organic compound utilized in research and development. Publicly available safety and toxicological data for this specific molecule are limited.[1] Therefore, this document employs a precautionary, risk-based approach, synthesizing safety protocols from an analysis of its primary chemical moieties: a chlorinated benzophenone and an aromatic sulfonamide.[2][3][4][5] The recommendations herein are grounded in established best practices for handling analogous chemical structures to ensure a high margin of safety.

The primary hazards are inferred from the benzophenone substructure, which is a suspected carcinogen and may cause target organ damage through prolonged or repeated exposure.[3][5][6] Protocols emphasize stringent control measures, including the use of certified engineering controls and appropriate personal protective equipment (PPE), to minimize all potential routes of exposure.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [7] |

| CAS Number | 392305-35-0 | [1] |

| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][7] |

| Molecular Weight | 351.85 g/mol | [1][7] |

| Predicted pKa | 6.97 ± 0.10 | [1] |

| LogP | 5.27 | [7] |

| Appearance | White to off-white solid (Assumed) | N/A |

Hazard Identification & Toxicological Assessment (by Analogy)

As no specific GHS classification is available for the title compound[1], this assessment is based on the known hazards of its constituent functional groups, primarily benzophenone (CAS 119-61-9).

-

Benzophenone Hazards: Benzophenone is classified as being suspected of causing cancer (H351) and may cause damage to organs (liver, kidneys) through prolonged or repeated exposure (H373).[5][6] It is also very toxic to aquatic life with long-lasting effects (H410).[3][8]

-

Aromatic Sulfonamide Hazards: This class of compounds can cause skin and eye irritation.[4]

-

Chlorinated Aromatic Hazards: Halogenated aromatic compounds can be persistent in the environment and may release toxic fumes (e.g., hydrogen chloride) upon combustion.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | GHS Code | Statement | Basis of Analogy |

|---|---|---|---|

| Carcinogenicity | H351 | Suspected of causing cancer | Benzophenone[3][6] |

| STOT RE | H373 | May cause damage to organs through prolonged or repeated exposure | Benzophenone[5][8] |

| Skin Irritation | H315 | Causes skin irritation | Sulfonamides[4] |

| Eye Irritation | H319 | Causes serious eye irritation | Benzophenone, Sulfonamides[4][8] |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects | Benzophenone[6] |

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but possible route of exposure.

Exposure Controls & Personal Protection

A risk-based hierarchy of controls must be implemented to minimize exposure. This approach prioritizes engineering and administrative controls, with personal protective equipment serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes safer system designs.

Engineering Controls

The causality for requiring robust engineering controls is the potential for aerosolization of a potent, dust-forming solid.

-

Primary Containment: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation. For highly sensitive operations, a glovebox is recommended.

-

Ventilation: The laboratory must be equipped with general ventilation that provides a sufficient number of air changes per hour to prevent the accumulation of airborne contaminants.

Personal Protective Equipment (PPE)

PPE is mandatory for all personnel handling the compound. The selection is based on preventing skin, eye, and respiratory contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides chemical resistance to organic solvents and prevents skin contact.[6] Double-gloving is recommended for handling neat material. |

| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield | Protects against splashes and airborne dust.[6][8] |

| Skin/Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes | Prevents incidental skin contact with spills or contaminated surfaces.[3] |

| Respiratory Protection | Not typically required if work is performed in a certified fume hood. For spill cleanup or maintenance outside a hood, a NIOSH-approved respirator with P100 particulate filters is required. | Protects against inhalation of fine dust particles.[5] |

Standard Operating Protocol for Safe Handling

This protocol is a self-validating system, with verification steps built in to ensure safety at each stage.

4.1 Preparation & Pre-Handling Checklist

-

Designate Area: Clearly designate a specific area within a chemical fume hood for handling the compound.

-

Verify Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates correct operation.

-

Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the hood.

-

Don PPE: Don all required PPE as specified in Table 3.

4.2 Weighing and Transferring the Solid Compound

-

Tare Balance: Place a tared weigh boat or paper on the analytical balance inside the hood.

-

Minimize Dust: Carefully open the container. Use a clean spatula to transfer a small amount of the solid to the weigh boat. Avoid scooping actions that could generate dust.[3]

-

Seal Promptly: Immediately and securely close the main container.

-

Transfer to Vessel: Carefully transfer the weighed solid into the reaction or storage vessel.

-

Decontaminate: Wipe the spatula and any contaminated surfaces within the hood with a solvent-wetted cloth (e.g., 70% ethanol or isopropanol). Dispose of the cloth and weigh boat as hazardous waste.

Spill Management & Emergency Procedures

Rapid and correct response to a spill is critical to prevent exposure and environmental contamination.

Sources

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide material safety data sheet (MSDS)

An In-Depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: Properties, Synthesis, and Material Safety Profile

Introduction

This compound is a synthetic organosulfur compound belonging to the broader class of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] This particular molecule, characterized by its butane-1-sulfonamide core linked to a 2-benzoyl-4-chlorophenyl group, represents a subject of interest for modern drug discovery and development. Its complex structure suggests potential for nuanced biological activity, making it a valuable tool for researchers exploring novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's chemical and physical properties, a postulated mechanism of action based on its structural class, a representative synthesis workflow, and a thorough material safety data sheet (MSDS) profile to ensure safe handling and application in a laboratory setting. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Chemical and Physical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound, compiled from available chemical databases, are summarized below.[4][5] The high calculated LogP value suggests significant lipophilicity, which has profound implications for its solubility, membrane permeability, and potential distribution in biological systems.

| Property | Value | Source |

| CAS Number | 392305-35-0 | [4][5] |

| Molecular Formula | C₁₇H₁₈ClNO₃S | [4][5] |

| Molecular Weight | 351.85 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCCCS(=O)(=O)Nc1ccc(Cl)cc1C(=O)c1ccccc1 | [5] |

| Calculated LogP | 5.26660 | [4] |

| Calculated pKa | 6.97 ± 0.10 (Predicted) | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 7 | [5] |

| Topological Polar Surface Area | 71.6 Ų | [5] |

| Physical State | Solid (Assumed) | N/A |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

Postulated Mechanism of Action: Folic Acid Synthesis Inhibition

While specific mechanistic studies for this compound are not extensively documented in public literature, its core sulfonamide structure strongly suggests a mode of action consistent with other sulfa drugs: the competitive inhibition of bacterial folic acid synthesis.[1][6]

Causality of the Mechanism: Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a critical precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6] The enzyme dihydropteroate synthetase is essential in this pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid.[2]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of dihydropteroate synthetase.[1][2] They bind to the enzyme's active site, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This blockade ultimately inhibits DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth).[2][6] The structural complexity of the N-(2-benzoyl-4-chlorophenyl) substituent may influence the compound's binding affinity, spectrum of activity, and pharmacokinetic properties compared to simpler sulfonamides.

Figure 1. Postulated inhibitory action on the bacterial folic acid synthesis pathway.

Representative Synthesis Workflow

The synthesis of N-acyl sulfonamides can be achieved through various established methods.[7] A common and logical approach for this compound involves the S-N coupling reaction between an appropriate sulfonyl chloride and an amine.[8] This method is widely used due to the commercial availability of diverse starting materials and the reliability of the reaction.